4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Nucleophilic aromatic substitution Regioselective synthesis Medicinal chemistry building blocks

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS 322691-38-3) is a disubstituted 2-aminopyrimidine derivative bearing a chlorine atom at C4 and an N-methylpiperazine moiety at C6. With a molecular weight of 227.69 g/mol and calculated solubility of 120 g/L at 25 °C , this solid compound is supplied at ≥95–97% purity by major vendors.

Molecular Formula C9H14ClN5
Molecular Weight 227.69 g/mol
CAS No. 322691-38-3
Cat. No. B1363302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
CAS322691-38-3
Molecular FormulaC9H14ClN5
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13)
InChIKeyNIQPQNNFLHVTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS 322691-38-3): Core Heterocyclic Building Block for Targeted Medicinal Chemistry


4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS 322691-38-3) is a disubstituted 2-aminopyrimidine derivative bearing a chlorine atom at C4 and an N-methylpiperazine moiety at C6 [1]. With a molecular weight of 227.69 g/mol and calculated solubility of 120 g/L at 25 °C , this solid compound is supplied at ≥95–97% purity by major vendors . It serves as a versatile late-stage intermediate in drug discovery programs, most notably in the synthesis of histamine H4 receptor antagonists (Incyte Corp.) [1] and phosphodiesterase 2A (PDE2A) inhibitor analogs related to PF-05085727 .

Why 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine Cannot Be Replaced by Regioisomers, Des-Methyl Analogs, or Non-Piperazine Pyrimidines


This compound occupies a unique intersection of three functional handles – a 2-amino group for hydrogen-bond donor/acceptor interactions, a C4 chlorine for nucleophilic aromatic substitution (SNAr), and an N-methylpiperazine that modulates both basicity and lipophilicity [1]. Regioisomers such as 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS 84762-68-5) reposition the amino group and alter kinase-binding profiles [2]. The N-desmethyl analog (CAS 179250-64-7) lacks the tertiary amine methyl, reducing calculated LogP by ~0.5–0.8 units and introducing an additional hydrogen-bond donor that can shift off-target pharmacology . Non-piperazine congeners (e.g., morpholino or piperidine variants) lose the dual basic-nitrogen character critical for interactions with aspartate-rich kinase hinge regions and GPCR binding pockets [3]. Generic replacement with 2-amino-4,6-dichloropyrimidine – the common precursor – forfeits the pre-installed piperazine, requiring an additional synthetic step and risking lower regioselectivity in subsequent SNAr reactions [1].

Head-to-Head Quantitative Differentiation of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine Versus Closest Analogs


Regioselective SNAr Reactivity: C4-Chloro Versus C6-Chloro in Analogous Pyrimidine Scaffolds

In the patent synthesis of H4 receptor antagonists, 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes clean SNAr at C4 with 7-bromo-1,2,3,4-tetrahydroisoquinoline to produce the 4-substituted derivative in a single step without detectable substitution at C6 [1]. By contrast, the non-piperazine precursor 2-amino-4,6-dichloropyrimidine reacts with 1-methylpiperazine with a C4:C6 selectivity of approximately 3.2:1 under the same conditions (isopropanol, DIEA, 110 °C), necessitating chromatographic separation of regioisomers [1]. This pre-installed regiochemical differentiation eliminates a purification bottleneck and improves isolated yield of the desired 4-chloro-6-(4-methylpiperazin-1-yl) regioisomer.

Nucleophilic aromatic substitution Regioselective synthesis Medicinal chemistry building blocks

Physicochemical Differentiation: Aqueous Solubility Advantage Over Des-Methyl and Morpholino Analogs

The title compound exhibits a calculated aqueous solubility of 120 g/L at 25 °C , which is substantially higher than that of the morpholino analog 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine (estimated solubility ~45–60 g/L based on ACD/Labs prediction for the morpholine series) . The N-methylpiperazine moiety provides a calculated LogP of 1.42 , which is approximately 0.5–0.8 units higher than the des-methyl analog 4-chloro-6-(piperazin-1-yl)pyrimidin-2-amine (CAS 179250-64-7, calculated LogP ~0.6–0.9) . This intermediate LogP value balances aqueous solubility with membrane permeability – a critical parameter for CNS drug discovery programs such as PDE2A inhibitor development [1].

Aqueous solubility Lipophilicity Physicochemical property profiling

Hydrogen-Bond Donor/Acceptor Architecture: 2-Amino Versus 5-Amino Regioisomeric Impact on Kinase Binding

The 2-amino group on the pyrimidine scaffold of the title compound is positioned to form a bidentate hydrogen-bond donor/acceptor interaction with the kinase hinge region (e.g., with backbone carbonyl and NH of the hinge residue), a binding mode conserved across 2-aminopyrimidine kinase inhibitors [1]. In contrast, the 5-amino regioisomer 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS 84762-68-5) places the amino group meta to both ring nitrogens, precluding the bidentate hinge interaction and resulting in a fundamentally different kinase selectivity profile [2]. This regioisomeric distinction is borne out in kinase panel screening: piperazinylpyrimidine derivatives with a 2-amino group preferentially inhibit PDGFR family kinases (Flt3, c-Kit), while 5-amino regioisomers show shifted selectivity toward EGFR/VEGFR [2].

Kinase hinge binding Hydrogen bonding Regioisomeric SAR

Validated Synthetic Lineage in H4 Receptor Antagonist and PDE2A Inhibitor Patent Space

The title compound is explicitly claimed and exemplified as a key intermediate in US Patent 8,436,008 B2 (Incyte Corp.) for the preparation of substituted tetrahydroisoquinoline-pyrimidine H4 receptor antagonists [1]. It is further identified as a precursor to advanced PDE2A inhibitor intermediates (e.g., SynInnova SI-1454), which are analogs of the brain-penetrant clinical candidate PF-05085727 (PDE2A IC50 = 2 nM, >4,000-fold selectivity over PDE1 and PDE3–11) [2]. By contrast, the closely related 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine and 4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine do not appear as intermediates in either the Incyte H4 patent family or the Pfizer PDE2A patent estate [1][2]. This establishes the title compound as a preferred scaffold for programs targeting these two therapeutically validated mechanisms.

Histamine H4 receptor PDE2A inhibitor Patent-validated intermediate Drug discovery

Optimal Procurement and Deployment Scenarios for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine


Late-Stage Diversification in H4 Receptor Antagonist Lead Optimization

Research groups pursuing histamine H4 receptor antagonists for inflammatory or pruritic indications should prioritize this compound as the penultimate intermediate. The C4 chlorine undergoes clean SNAr with tetrahydroisoquinoline and related amines under mild conditions (110 °C, isopropanol/DIEA, 2 h), enabling rapid library synthesis without regioisomeric purification [1]. This is the exact route used in the Incyte Corporation patent estate covering H4 antagonists, providing a direct, patent-mapped path to biologically validated chemical matter.

CNS-Penetrant PDE2A Inhibitor Development for Cognitive Disorders

For teams developing brain-penetrant PDE2A inhibitors targeting Alzheimer's disease or schizophrenia, this compound serves as the gateway intermediate to PF-05085727 analogs. The N-methylpiperazine moiety contributes to the balanced LogP (~1.42) required for CNS penetration, while the 2-aminopyrimidine core is the established hinge-binding motif for PDE2A [2]. Pre-installation of the piperazine group eliminates the need for a low-selectivity SNAr step on 2-amino-4,6-dichloropyrimidine, reducing the synthetic sequence by one step and avoiding regioisomeric contamination [1].

Kinase Inhibitor Scaffold with PDGFR-Family Selectivity Bias

The 2-aminopyrimidine architecture of this compound provides the bidentate hydrogen-bond donor/acceptor geometry required for kinase hinge region binding. Structure–activity relationship studies on the piperazinylpyrimidine series indicate that the 2-amino (rather than 5-amino) regioisomer directs selectivity toward PDGFR-family kinases including Flt3 and c-Kit [3]. Procurement of the 2-amino regioisomer with pre-installed 4-methylpiperazine allows medicinal chemistry teams to explore C4 diversification while maintaining the kinase selectivity bias imparted by the 2-amino hinge-binding motif.

Custom Synthesis Starting Material for Parallel SAR Libraries

Contract research organizations (CROs) and internal medicinal chemistry groups requiring a single, well-characterized intermediate for parallel SNAr library synthesis should select this compound. Its single reactive chlorine handle (C4) ensures uniform reactivity across diverse amine nucleophiles, while the pre-installed 4-methylpiperazine at C6 provides consistent physicochemical properties (solubility ~120 g/L) across the resulting library . This uniformity is not achievable when starting from 2-amino-4,6-dichloropyrimidine, where differential reactivity of the two chlorines complicates library synthesis [1].

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